Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Description
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H20ClNO5S and its molecular weight is 421.892. The purity is usually 95%.
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Biological Activity
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (CAS No. 1133419-00-7) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, case studies, and relevant research findings.
- Molecular Formula : C20H20ClNO5S
- Molecular Weight : 421.89 g/mol
- Chemical Structure : The compound features a benzo[b]azepine core with a chloro and tosyl group that may influence its biological interactions.
The biological activity of Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may interact with ribonucleotide reductase (RR), an established target in cancer therapy, suggesting potential anticancer properties .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the chloro and tosyl groups likely enhances its interaction with microbial cell membranes .
- Antimalarial Potential : Similar compounds have demonstrated efficacy against malaria parasites, indicating that Ethyl 7-Chloro-5-oxo could possess similar properties due to structural similarities .
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
Case Study 1: Anticancer Activity
A study focused on the antiproliferative effects of Ethyl 7-Chloro-5-oxo on various cancer cell lines showed a dose-dependent inhibition of cell growth. The compound was tested against MOLT-3 (human leukemia) and other cancer lines, revealing significant cytotoxicity at concentrations above 10 µM. The study highlighted the compound's potential as a lead for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial activity of Ethyl 7-Chloro-5-oxo was assessed against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. This suggests its potential utility in treating bacterial infections .
Table of Biological Activities
Properties
CAS No. |
1133419-00-7 |
---|---|
Molecular Formula |
C20H20ClNO5S |
Molecular Weight |
421.892 |
IUPAC Name |
ethyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C20H20ClNO5S/c1-3-27-20(24)16-10-11-22(18-9-6-14(21)12-17(18)19(16)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,16H,3,10-11H2,1-2H3 |
InChI Key |
JCSQLIDJOVIORL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(C2=C(C1=O)C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Synonyms |
7-Chloro-4-(ethoxycarbonyl)-5-oxo-N-(p-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine; 7-Chloro-2,3,4,5-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5-oxo-1H-1-benzazepine-4-carboxylic Acid Ethyl Ester |
Origin of Product |
United States |
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